N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

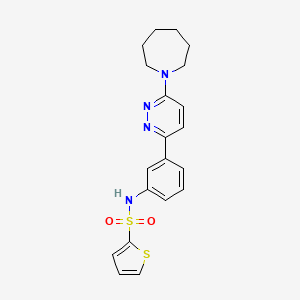

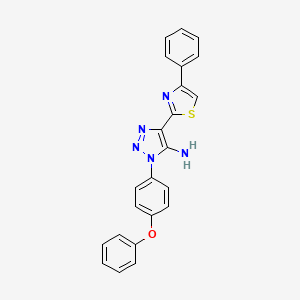

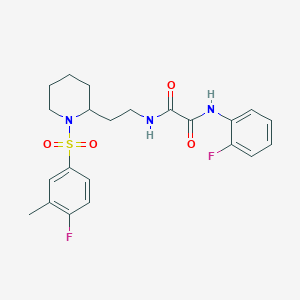

The molecular structure of “N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide” includes a fluorophenyl moiety next to a piperazine ring, which is essential for certain inhibitory effects . The compound also contains a sulfonyl group attached to the piperazine ring.Scientific Research Applications

Synthesis and Structural Analysis

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide and its derivatives have been synthesized and characterized through various analytical techniques. The crystal structures of specific cinnamide derivatives reveal distinct polymeric chains and layered structures, facilitated by various intermolecular interactions. These structural characteristics are crucial for their biological activity and could play a role in designing compounds with specific pharmacological properties (Jian-gang Zhong et al., 2018).

Antitubercular Activity

Research has focused on the design and synthesis of N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives to explore their antitubercular activity. A molecular hybridization approach led to the identification of compounds with significant activity against Mycobacterium tuberculosis, highlighting the potential of such derivatives in tuberculosis treatment (Kavit N. Patel, V. Telvekar, 2014).

Neuroprotective Effects

The neuroprotective effects of cinnamide derivatives against ischemic stroke have been investigated. In vivo experiments show that certain derivatives possess a protective effect on cerebral infarction, suggesting their potential utility in preventing or treating stroke-related injuries (Jian-gang Zhong et al., 2018).

Analytical and Chromatographic Applications

Cinnamide derivatives have been utilized in the development of chemically removable derivatization reagents for liquid chromatography, improving the sensitivity and specificity of analytical methods. This application is crucial for the accurate quantification of various analytes in complex matrices (Hsin‐Lung Wu et al., 1997).

Antagonists Development

Research into 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines has led to the discovery of potent adenosine A2B receptor antagonists. Such compounds offer insights into the development of selective antagonists for therapeutic applications, showcasing the versatility of cinnamide derivatives in medicinal chemistry (T. Borrmann et al., 2009).

Mechanism of Action

Target of Action

The compound, also known as (2E)-N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-phenylprop-2-enamide, primarily targets Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and the regulation of adenosine function .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It has been demonstrated that this compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating a non-competitive inhibition .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of ENTs, leading to changes in nucleotide synthesis and adenosine regulation .

Safety and Hazards

As this compound is intended for research use only, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.

Future Directions

Future research could focus on further understanding the structure-activity relationships of this compound and its analogues, particularly their effects on ENTs . This could potentially lead to the development of more selective inhibitors for these transporters, which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

properties

IUPAC Name |

(E)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S/c22-19-7-9-20(10-8-19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-6-18-4-2-1-3-5-18/h1-11H,12-17H2,(H,23,26)/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAVLBSSDHRGJL-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-chloro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]propanoic acid](/img/structure/B2990634.png)

![ethyl 4-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2990636.png)

![1-(3-chlorophenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2990641.png)

![N-(4-acetamidophenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2990645.png)

![5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol](/img/structure/B2990649.png)

![1-(3,4-diethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2990652.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B2990655.png)